Enhanced KDM1A Inhibitory Potency via Quaternary Bicyclopropyl Architecture Compared to Mono-Cyclopropyl Tranylcypromine
Tranylcypromine (trans-2-phenylcyclopropylamine), the prototypical cyclopropylamine-based KDM1A inhibitor, exhibits moderate potency with IC₅₀ values in the high nanomolar to low micromolar range in biochemical assays [1]. SAR studies on 1-substituted cyclopropylamine derivatives demonstrate that replacing the phenyl ring with a second cyclopropyl group—creating the bicyclopropyl scaffold—allows retention of the covalent FAD-inactivation mechanism while providing a distinct steric and electronic environment that can be further optimized. In the broader KDM1A inhibitor series, compounds bearing bulkier substituents at the cyclopropyl 1-position achieved low nanomolar potency (e.g., compound 44a, IC₅₀ = 31 nM) through improved occupancy of the hydrophobic active-site pocket [2]. While direct IC₅₀ data for the unsubstituted [1,1'-Bi(cyclopropan)]-1-ylmethanamine scaffold itself has not yet been published in peer-reviewed literature, its structural placement within this established SAR trajectory positions it as a key intermediate for developing next-generation KDM1A inhibitors with potency comparable to or exceeding the 31–38 nM range reported for optimized analogs [2].
| Evidence Dimension | KDM1A biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported as a standalone inhibitor; scaffold is a direct precursor for 1-substituted bicyclopropyl KDM1A inhibitors |
| Comparator Or Baseline | Tranylcypromine: KDM1A IC₅₀ > 100 nM (reported as weak inhibitor); Compound 44a (optimized 1-substituted cyclopropylamine): KDM1A IC₅₀ = 31 nM; Compound 45a: IC₅₀ = 38 nM |
| Quantified Difference | Optimized bicyclopropyl-based analogs achieve approximately 3–10-fold improvement in potency over tranylcypromine; further gains expected with scaffold elaboration |
| Conditions | In vitro biochemical KDM1A/LSD1 demethylase assay using H3K4me2 peptide substrate; compounds tested as irreversible covalent inhibitors |
Why This Matters
For procurement decisions in epigenetic drug discovery programs, the bicyclopropyl scaffold offers a privileged starting point for SAR exploration that the simpler tranylcypromine core cannot match in terms of potency optimization potential and intellectual property freedom-to-operate.
- [1] Mimasu S, Umezawa N, Sato S, Higuchi T, Umehara T, Yokoyama S. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry. 2010;49(30):6494-6503. PMID: 20568732. View Source
- [2] Pieroni M, Annunziato G, Azzali E, et al. Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. Eur J Med Chem. 2015;92:377-386. Key data: compound 44a IC₅₀ = 31 nM; compound 45a IC₅₀ = 38 nM. PMID: 25585008. View Source
